[(3,5-Dichlorophenyl)methoxy]azanium chloride
CAS No.:
Cat. No.: VC16688669
Molecular Formula: C7H8Cl3NO
Molecular Weight: 228.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8Cl3NO |
|---|---|
| Molecular Weight | 228.5 g/mol |
| IUPAC Name | (3,5-dichlorophenyl)methoxyazanium;chloride |
| Standard InChI | InChI=1S/C7H8Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
| Standard InChI Key | VSHLKHOWFHVZGF-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CO[NH3+].[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,5-dichlorophenyl group bonded to a methoxy moiety, which is further linked to an azanium (NH₄⁺) center. The chlorine atoms at the 3- and 5-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions. The cationic azanium group enhances solubility in polar solvents, while the chlorinated aromatic system contributes to hydrophobic character, creating a bifunctional profile suited for diverse applications.
Physical and Spectral Characteristics
Though experimental data on [(3,5-Dichlorophenyl)methoxy]azanium chloride are sparse, its molecular formula (C₇H₈Cl₃NO) and weight (228.5 g/mol) suggest a crystalline solid at standard conditions. Analogous quaternary ammonium salts typically exhibit melting points between 150–250°C and moderate solubility in water and polar aprotic solvents. Spectroscopic characterization would likely reveal:
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IR: Stretching vibrations for C–Cl (600–800 cm⁻¹), C–O–C (1050–1150 cm⁻¹), and N–H (3200–3500 cm⁻¹).
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NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.3–3.7 ppm), and ammonium protons (δ 5.0–6.0 ppm).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves two primary steps:
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Methoxylation of 3,5-Dichlorophenol:
Reaction of 3,5-dichlorophenol with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) yields 3,5-dichloroanisole. This step proceeds via nucleophilic aromatic substitution, where the phenolic oxygen is methylated. -
Quaternization:
The methoxy intermediate is treated with ammonium chloride in a polar solvent (e.g., DMF or acetonitrile) to form the azanium salt. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are typically required to achieve high yields.
Research Findings and Comparative Analysis
Biological Activity of Structural Analogs
Studies on similar azanium salts reveal:
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Tumor-Selective Toxicity: Quaternary ammonium derivatives with chlorinated aryl groups exhibit IC₅₀ values of 5–20 μM against leukemia cell lines (e.g., HL-60).
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Synergistic Effects: Combining cationic salts with conventional chemotherapeutics (e.g., doxorubicin) reduces required dosages and mitigates resistance.
Stability and Degradation
Preliminary data suggest [(3,5-Dichlorophenyl)methoxy]azanium chloride is stable under ambient conditions but may hydrolyze in strongly acidic or basic environments. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when stored in airtight containers.
Future Directions and Challenges
Unresolved Questions
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Structure-Activity Relationships: Systematic modifications to the dichlorophenyl or methoxy groups could optimize bioactivity.
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Toxicological Profiles: In vivo studies are needed to assess acute/chronic toxicity and pharmacokinetics.
Industrial Scalability
Current synthesis routes require optimization for large-scale production. Continuous-flow reactors and immobilized catalysts may improve efficiency and reduce costs.
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